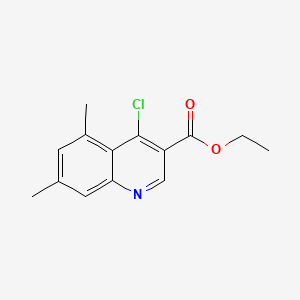

Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate is a unique chemical compound with the empirical formula C14H14ClNO2 . It has a molecular weight of 263.72 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C14H14ClNO2 . This indicates that the molecule is composed of 14 carbon atoms, 14 hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms .

Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 263.72 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate and its derivatives are synthesized through various chemical reactions, highlighting their potential in the field of organic chemistry and material science:

- A study described the synthesis of Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate catalyzed by aluminum metal under microwave assistance, showcasing an efficient method for producing quinoline derivatives with a high yield of 94.2% (Song Bao-an, 2012).

- Another research focused on the myorelaxant activity of hexahydroquinoline derivatives, indicating the versatility of quinoline carboxylates in medicinal chemistry (M. Gündüz et al., 2008).

- The reaction of ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate with p-toluenesulfonylhydrazide was explored, providing insights into the chemical behavior and potential applications of these compounds in synthesizing complex molecules (I. Ukrainets et al., 2009).

Potential Applications

Research on this compound derivatives also extends to their potential applications in various domains:

- Quinoline-3-carboxylates were identified as potential antibacterial agents, demonstrating the role of quinoline derivatives in developing new antimicrobial compounds (V. Krishnakumar et al., 2012).

- A study on the ultrasound-promoted synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives showcased their moderate antibacterial activity, suggesting their relevance in pharmaceutical research (G. L. Balaji et al., 2013).

- Another research demonstrated the efficient synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate, highlighting the compound's role as a versatile building block in organic synthesis (Yang Li et al., 2020).

Safety and Hazards

Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate is classified as a non-combustible solid . It has a WGK classification of 3 . The compound does not have a flash point . The safety information provided by Ambeed, Inc. includes hazard statements H302, H315, H319, and H335, and precautionary statements P261, P305+P351+P338 .

Propriétés

IUPAC Name |

ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-4-18-14(17)10-7-16-11-6-8(2)5-9(3)12(11)13(10)15/h5-7H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIBBHSQWPMQAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=C(C=C2N=C1)C)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363157 |

Source

|

| Record name | ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

338954-49-7 |

Source

|

| Record name | ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(3,5-Dichloroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B1347865.png)

![1-(4-Chlorophenyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-propen-1-one](/img/structure/B1347877.png)

![3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1347899.png)

![N'-[(Z)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide](/img/structure/B1347916.png)

![methyl (E)-3-(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-2-propenoate](/img/structure/B1347917.png)

![methyl 2-[(E)-2-(dimethylamino)ethenyl]-4,6-bis(trifluoromethyl)nicotinate](/img/structure/B1347926.png)

![4-Chlorobenzofuro[3,2-d]pyrimidine](/img/structure/B1347961.png)

![N'-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B1347987.png)